molecular formula C12H9BrFNO3 B2428308 Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate CAS No. 442549-60-2

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B2428308
CAS No.: 442549-60-2
M. Wt: 314.11
InChI Key: AQDMZIQDJNENRB-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems for large-scale synthesis .

Chemical Reactions Analysis

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Methyl 8-chloro-6-fluoro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 8-bromo-6-chloro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMZIQDJNENRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternatively, into a 100 mL 3 neck round bottom flask equipped with a reflux condenser, nitrogen inlet and magnetic stirrer is placed 350 mg (1.17 mmol, 1.0 equiv.) of 8-Bromo-6-fluoro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester and 242 mg (1.75 mmol, 1.5 equiv.) of K2CO3. This material is suspended in 20 mL of DMSO then heated to 70° C. for 1 hr. The anion formation of the anion is apparent when the mixture becomes cloudy. The mixture is allowed to cool to 35° C. then 331 mg, 145 μL (2.33 mmol, 2.0 equiv.) of methyl iodide are added and stirring is continued for 2 hr. At the end of this time it is determined if the reaction is complete by LC/MS. Upon completion the mixture is poured into 200 mL of water and the solids which form are collected by filtration and washed with water to give 340 mg (93%) of the O-methylated product after drying.
[Compound]
Name
3
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
145 μL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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